molecular formula C13H17N3O2S2 B2827806 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide CAS No. 1396583-93-9

5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide

Cat. No.: B2827806
CAS No.: 1396583-93-9
M. Wt: 311.42
InChI Key: CUDAVCVCEQXQFW-UHFFFAOYSA-N
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Description

5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a 1,4-thiazepane ring (a seven-membered ring containing sulfur and oxygen) fused to a carboxamide group. The benzothiazole moiety is partially saturated (4,5,6,7-tetrahydro), imparting unique conformational flexibility.

Properties

IUPAC Name

5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c17-11-5-6-19-7-9(14-11)12(18)16-13-15-8-3-1-2-4-10(8)20-13/h9H,1-7H2,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDAVCVCEQXQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CSCCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromodimedone with cyanothioacetamide to form the thiazole derivative, which is then further reacted with various reagents to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like PDK1 and LDHA, which are involved in cancer cell metabolism . The compound binds to these enzymes, disrupting their normal function and leading to reduced cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Benzothiophene vs. Benzothiazole Derivatives

The compound 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () shares similarities with the target compound:

  • Core Heterocycles : Both contain bicyclic systems (benzothiophene vs. benzothiazole). Benzothiophene derivatives exhibit antimicrobial and anti-inflammatory activities , while benzothiazoles are associated with anticancer and enzyme-inhibitory properties.
  • Substituents : The fluorophenyl group in the analogue contrasts with the thiazepane-carboxamide in the target compound. Fluorine atoms enhance electronegativity and influence molecular interactions, whereas the thiazepane may increase solubility due to its oxygen atom.
Table 1: Key Structural Differences
Feature Target Compound 2-Amino-N-(2-fluorophenyl)-benzothiophene Derivative
Core Heterocycle Benzothiazole (N and S) Benzothiophene (S only)
Ring Saturation Partially saturated (tetrahydro) Fully unsaturated
Functional Groups Thiazepane-carboxamide Fluorophenyl-carboxamide
Pharmacological Notes Potential enzyme modulation Anti-HIV PR, anti-breast cancer activity

Conformational and Crystallographic Analysis

  • Dihedral Angles : The benzothiophene derivative exhibits a near-coplanar arrangement (dihedral angle: 3.74°) between its benzothiophene and fluorophenyl rings . The target compound’s thiazepane ring may introduce torsional strain, altering planarity and stacking interactions.
  • Hydrogen Bonding : Both compounds utilize N–H···O hydrogen bonds for crystal packing. The benzothiophene derivative forms C(6) chains via intermolecular bonds , while the thiazepane’s oxygen could enhance hydrogen-bonding networks, affecting solubility and stability.
  • Ring Puckering : The benzothiophene adopts a half-chair conformation (Q = 0.475 Å, φ = 215.4°) . The tetrahydro-benzothiazole in the target compound may exhibit distinct puckering due to saturation, influencing ligand-receptor binding.

Pharmacological Implications

  • Benzothiophene Derivatives : Demonstrated anti-HIV protease and anti-breast cancer activities . The fluorophenyl group may enhance bioavailability via halogen bonding.
  • Benzothiazole Derivatives: Known for targeting kinases and DNA repair enzymes. The thiazepane’s oxygen could modulate metabolic stability compared to sulfur-only systems.

Biological Activity

5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazepane ring fused with a benzothiazole moiety. This structural combination is known to enhance biological activity due to the unique electronic and steric properties conferred by the heterocycles.

PropertyValue
Molecular FormulaC₁₅H₁₄N₄O₂S₂
Molecular Weight346.4 g/mol
CAS Number1435996-62-5

Biological Activity Overview

Research indicates that compounds containing benzothiazole and thiazepane structures exhibit a range of biological activities including:

  • Antimicrobial Activity :
    • Compounds similar to 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane have been reported to show significant antibacterial and antifungal properties. For instance, derivatives with similar structures demonstrated minimal inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens .
  • Antitumor Activity :
    • Some studies have highlighted the potential of benzothiazole derivatives in inhibiting cancer cell proliferation. For example, related compounds were effective against leukemia cell lines with IC50 values indicating potent activity .
  • Anti-inflammatory Effects :
    • The thiazepane derivatives have been noted for their anti-inflammatory properties in several assays. The mechanism often involves the inhibition of pro-inflammatory cytokines .
  • Neuroprotective Effects :
    • Certain benzothiazole derivatives have shown promise in neuroprotection through antioxidant mechanisms, potentially useful in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane is influenced by various substituents on the benzothiazole and thiazepane rings:

  • Substituent Variations :
    • The presence of electron-withdrawing groups (e.g., halogens) on the benzothiazole ring has been correlated with increased potency against certain cancer cell lines.
    • Modifications at the nitrogen positions in the thiazepane ring can enhance solubility and bioavailability .

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

  • Antimicrobial Study :
    • A series of thiazepane derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications led to enhanced antimicrobial properties compared to standard antibiotics .
  • Cancer Cell Line Testing :
    • In vitro assays conducted on various cancer cell lines demonstrated that certain analogs exhibited IC50 values below 10 μM, suggesting significant antitumor potential .
  • Neuroprotective Evaluation :
    • Compounds structurally related to 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane were evaluated for their ability to reduce oxidative stress in neuronal cells. Results showed a marked decrease in reactive oxygen species (ROS) levels following treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide, and how can purity be ensured?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including cyclization and carboxamide coupling. For example, analogous thiadiazole derivatives are synthesized via cyclization in DMF with iodine and triethylamine, which removes atomic sulfur (S₈) . Purification typically employs column chromatography and recrystallization, while structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography using SHELXL (for small-molecule refinement) is the gold standard for unambiguous structural determination . Complementary techniques include IR spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What analytical techniques are critical for assessing compound stability under varying conditions?

  • Methodological Answer : Accelerated stability studies using HPLC under thermal (40–60°C), photolytic (UV exposure), and hydrolytic (pH 1–13) conditions can identify degradation products. Kinetic analysis of degradation rates informs storage protocols .

Advanced Research Questions

Q. How can enantiomeric purity be resolved for this compound, and what parameters minimize false chirality assignments?

  • Methodological Answer : Flack’s x parameter is preferred over Rogers’s η for enantiomorph-polarity estimation in near-centrosymmetric structures, as it avoids overprecision in chirality assignment . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis can separate enantiomers, validated by circular dichroism (CD) spectroscopy .

Q. What strategies address contradictory bioactivity data in different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For example, discrepancies in IC₅₀ values may arise from membrane permeability differences, resolved by parallel artificial membrane permeability assays (PAMPA) . Statistical tools like Bland-Altman plots quantify inter-assay variability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes to targets like GSK-3β. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with benzothiazole NH groups) . Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. What mechanistic insights explain variability in synthetic yields during scale-up?

  • Methodological Answer : Reaction kinetics (monitored via in situ FTIR) often reveal rate-limiting steps, such as slow cyclization at higher scales. Solvent effects (e.g., DMF vs. acetonitrile) and catalyst loading (e.g., iodine stoichiometry) must be optimized via design of experiments (DoE) .

Data-Driven Analysis

Q. How are spectral data inconsistencies resolved during structural characterization?

  • Methodological Answer : Overlapping NMR signals (e.g., in the 1.5–2.5 ppm region for tetrahydrobenzothiazole protons) are deconvoluted using 2D techniques (HSQC, HMBC) . Conflicting HRMS data require isotopic pattern analysis and comparison with synthetic intermediates .

Q. What experimental designs minimize byproduct formation in multi-step syntheses?

  • Methodological Answer : Protect reactive groups (e.g., amine functionalities) early in the synthesis. Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and reduce dimerization. Reaction progress kinetic analysis (RPKA) identifies optimal quenching points .

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